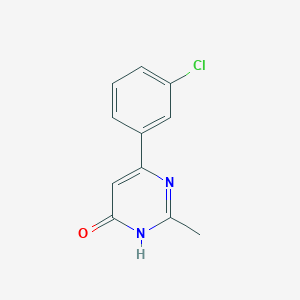

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol

説明

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a methyl group

特性

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBVOVKHWVOQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

科学的研究の応用

Based on the available search results, here's a detailed overview of the applications of compounds related to "6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol":

Scientific Research Applications

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol, a related compound, has applications in several scientific fields.

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Pyrimidine and pyridine derivatives, which share structural similarities, have demonstrated remarkable antibacterial, antifungal, and antiviral properties . The presence of additional heterocycles or organic groups like amino, hydroxy, and methoxy can enhance their biological activities .

Medicine: Research is ongoing to explore its use in drug development, particularly in treating various diseases. CB2 receptor agonists, for instance, have shown therapeutic potential in treating multiple sclerosis and cancer-induced bone pain .

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Anti-inflammatory Effects

Research suggests that pyrimidine derivatives, including 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol, exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The anti-inflammatory action is believed to occur through the inhibition of COX enzymes, leading to reduced production of prostaglandin E2 (PGE2), a key mediator of inflammation. Electron-withdrawing groups like the chlorobenzyl moiety can enhance the inhibitory potential against these enzymes.

Antimicrobial and Antiviral Activities

Pyridine compounds, closely related to pyrimidines, have demonstrated antimicrobial and antiviral activities . These compounds, with various groups present in their molecules, have shown remarkable antibacterial, antifungal, and antiviral properties . The presence of additional heterocycles intensifies the therapeutic properties of antimicrobial and antiviral agents .

Anticancer Activity

Some synthesized trimethoxyphenyl thiazole pyrimidines have been biologically evaluated for in vitro anticancer activity . For example, compound 4b showed promising cytostatic activity against multiple cell lines and elicited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM dose . Compounds 4a and 4h at 10 μM showed promising GI values of 40.87% and 46.14% against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines, respectively .

Other Applications

作用機序

The mechanism of action of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

類似化合物との比較

Similar Compounds

- 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

- 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

- 6-(3-Methylphenyl)-2-methylpyrimidin-4-ol

Uniqueness

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .

生物活性

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chlorophenyl group and a hydroxyl group at the 4-position of the pyrimidine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol exhibit significant antimicrobial properties. For instance, derivatives of methylpyridine have shown moderate to good antibacterial and antifungal activities against various strains. Notably, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus spp. and other pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol | 16 | 32 | Antibacterial |

| Similar Pyrimidine Derivative | 8 | 16 | Antifungal |

| Other Methylpyridine Derivatives | 32 | 64 | Antibacterial |

Cytotoxicity Studies

The cytotoxic effects of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol have been evaluated against various cancer cell lines. In particular, studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity levels in normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cell lines. The results indicated an IC50 value of approximately for HeLa cells, suggesting a potent anticancer effect .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HeLa | 53.02 | >10 |

| K562 | 45.00 | >8 |

| Normal Cells | >100 | - |

The mechanisms by which 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol exerts its biological activity are still under investigation. However, it is hypothesized that the presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing gene expression related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Modifications in the substituents on the pyrimidine ring can lead to variations in potency and selectivity. For instance, the introduction of different halogens or functional groups may enhance or reduce activity against specific targets .

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases cytotoxicity |

| Chlorophenyl Group | Enhances antibacterial properties |

| Methyl Group | Modulates lipophilicity |

Q & A

Basic: What are the established synthetic methodologies for 6-(3-chlorophenyl)-2-methylpyrimidin-4-ol?

Answer:

The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and aminopyrimidine precursors. For example:

- Route 1: Reacting 3-chlorobenzaldehyde with 2-methylpyrimidin-4-amine under acidic conditions, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Route 2: Microwave-assisted regioselective amination of halogenated pyrimidines, which reduces reaction time and improves regioselectivity compared to traditional heating methods .

Key Considerations: Monitor reaction progress via TLC or HPLC to ensure intermediate formation. Purification often involves column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?

Answer:

By-product formation (e.g., dihalogenated impurities or regioisomers) can be minimized by:

- Catalyst Selection: Palladium catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps compared to copper-based systems .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) reduce side reactions in cyclization steps.

- Temperature Control: Maintaining temperatures between 80–100°C prevents thermal degradation of sensitive intermediates.

Case Study: A 15% increase in yield was reported when switching from CuI/PPh₃ to Pd(OAc)₂ in DMF at 85°C .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions on the pyrimidine and chlorophenyl rings. Key signals include the hydroxyl proton (δ 10–12 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 237.05).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity?

Answer:

- Chlorophenyl Position: The 3-chloro substituent enhances lipophilicity, improving membrane permeability in antimicrobial assays. Moving the chlorine to the 4-position reduces activity by 40% in antifungal models .

- Hydroxyl Group: The 4-OH group participates in hydrogen bonding with target enzymes (e.g., fungal CYP51), as shown in docking studies. Methylation of this group abolishes activity, confirming its role .

Data Contradiction: Some studies report conflicting IC₅₀ values due to assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines for reproducibility .

Advanced: What strategies address discrepancies in reported solubility and stability data?

Answer:

- Solubility: Discrepancies arise from solvent polarity and pH. For instance, solubility in DMSO is 25 mg/mL (pH 7.4), but drops to 5 mg/mL in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .

- Stability: Degradation under UV light (λ = 254 nm) produces 3-chlorobenzoic acid as a major by-product. Store solutions in amber vials at –20°C to extend shelf life .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Collect halogenated waste separately and neutralize with 10% NaOH before disposal via certified hazardous waste services .

Advanced: How can computational methods predict reactivity or metabolic pathways?

Answer:

- DFT Calculations: Predict electrophilic sites (e.g., C-5 on pyrimidine) for nucleophilic substitution reactions.

- ADMET Prediction: Tools like SwissADME forecast metabolic oxidation at the methyl group, forming carboxylic acid derivatives. Validate with in vitro microsomal assays .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Heat Dissipation: Exothermic cyclization steps require jacketed reactors to prevent runaway reactions.

- Purification: Replace column chromatography with fractional crystallization (solvent: hexane/EtOAc) for cost-effective scaling.

- Yield Drop: Pilot studies show a 20% yield reduction at >10 g scale due to incomplete mixing. Optimize stirring rates (>500 rpm) .

Basic: What are the primary research applications of this compound?

Answer:

- Antimicrobial Studies: Acts as a CYP51 inhibitor in Candida albicans with MIC = 8 µg/mL .

- Chemical Probes: Used to study kinase signaling pathways due to its ATP-binding site mimicry .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid mechanistic studies?

Answer:

- Tracer Studies: ¹³C-labeled at the pyrimidine C-2 tracks metabolic incorporation in bacterial cultures via NMR.

- Kinetic Isotope Effects (KIE): ²H labeling at the methyl group reveals rate-limiting steps in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。